molecular formula C13H14ClFN2 B2706273 (4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride CAS No. 1052418-35-5

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No.: B2706273
CAS No.: 1052418-35-5
M. Wt: 252.72
InChI Key: LLYJUQHYADGLIA-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C13H14ClFN2 and a molecular weight of 252.72 g/mol. This compound is characterized by the presence of a fluorobenzyl group and a pyridinylmethyl group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary amines. Substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A related compound with a similar structure but lacking the pyridinylmethyl group.

    4-(Trifluoromethyl)benzylamine: Another similar compound with a trifluoromethyl group instead of a fluorine atom.

    4-Methoxybenzylamine: A compound with a methoxy group on the benzyl ring.

    4-Methylbenzylamine: A compound with a methyl group on the benzyl ring.

Uniqueness

(4-Fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is unique due to the presence of both fluorobenzyl and pyridinylmethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-8,16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYJUQHYADGLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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